Ethyl3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a bicyclo[2.1.1]hexane core, which is a strained ring system that can impart unique reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a [2 + 2] cycloaddition reaction. This reaction can be initiated using photochemistry, where a mercury lamp or blue LED irradiation is employed to facilitate the cycloaddition of 1,5-dienes . The reaction conditions often include the use of dichloromethane or acetonitrile as solvents, with catalysts such as (Ir[dF(CF3)ppy]2(dtbpy))PF6 to improve yield and efficiency .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment and glassware to handle the irradiation sources and maintain reaction conditions. The use of continuous flow reactors can also be explored to enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and exploring new chemical space.
Biology: Its unique structure can be used to study biological interactions and develop bioactive compounds.
Medicine: The compound’s potential bioactivity makes it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with molecular targets and pathways. The strained bicyclic structure can interact with enzymes or receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways depend on the specific application and the compound’s modifications.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere.
Bicyclo[2.2.1]heptane:
Spiro[2.1.1]hexane: Another bicyclic compound with unique reactivity and stability properties.
Uniqueness
Ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its specific substitution pattern and the presence of the oxabicyclo[2.1.1]hexane core. This structure imparts distinct chemical properties, making it valuable for exploring new chemical space and developing novel bioactive compounds.
Properties
Molecular Formula |
C15H16Cl2O3 |
---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C15H16Cl2O3/c1-3-19-13(18)15-7-14(2,8-15)20-12(15)9-4-5-10(16)11(17)6-9/h4-6,12H,3,7-8H2,1-2H3 |
InChI Key |
SJOANLLGEZBACJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CC(=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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